![molecular formula C14H18N4 B7588097 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, also known as CPP or CPPene, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. CPP has been studied extensively for its potential use in cancer treatment, as well as for its effects on the immune system, inflammation, and neuroprotection.
Mecanismo De Acción
The mechanism of action of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves its inhibition of PARP, which is an enzyme involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, if PARP is inhibited by 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, the damaged DNA cannot be repaired, leading to cell death. This mechanism is particularly effective in cancer cells, which are more reliant on PARP for DNA repair than normal cells.
Biochemical and Physiological Effects:
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, modulation of the immune response, and neuroprotection. In cancer cells, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile causes DNA damage and cell death, while in immune cells it enhances their activity and function. In the brain, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to protect neurons from oxidative stress and inflammation, which can lead to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile in lab experiments is its potency and selectivity for PARP, which makes it a powerful tool for studying the role of PARP in various biological processes. However, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile's effects on other cellular processes outside of PARP inhibition are not well understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, including its use in combination with other cancer therapies, its application in immunotherapy, and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile's effects on other cellular processes and to develop more potent and selective PARP inhibitors. Overall, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has shown great promise as a tool for scientific research and as a potential therapeutic agent in a variety of diseases.
Métodos De Síntesis
The synthesis of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves several steps, starting with the reaction of 2-chloro-4-cyanopyridine with 4-(cyclopropylmethyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile. The overall yield of this process is typically around 30-40%.
Aplicaciones Científicas De Investigación
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been used extensively in scientific research, particularly in the fields of cancer biology, immunology, and neurobiology. In cancer research, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP, which prevents cancer cells from repairing DNA damage. This leads to increased cancer cell death and improved treatment outcomes. 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has also been studied for its potential use in immunotherapy, as it can modulate the immune response and enhance the activity of immune cells such as T cells and natural killer cells. In neurobiology, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-13-3-4-16-14(9-13)18-7-5-17(6-8-18)11-12-1-2-12/h3-4,9,12H,1-2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFIJVCRZVXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

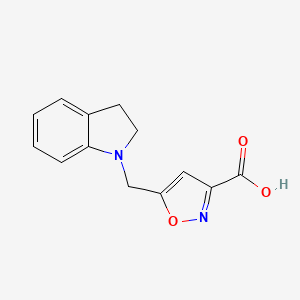
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
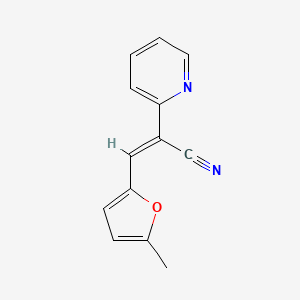

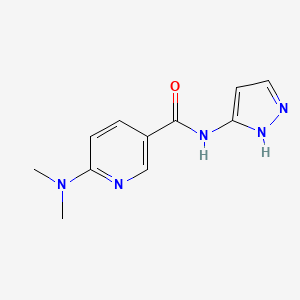
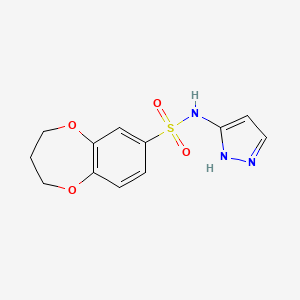
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
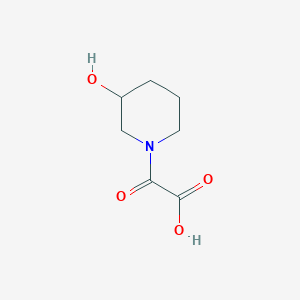
![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
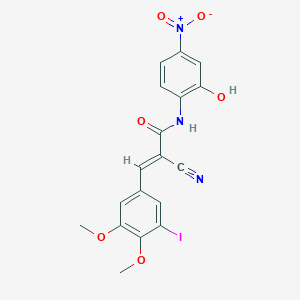
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)